5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-[(3-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-11-5-4-8-13(9-11)20-10-14-17-18-15(21)19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDZJLIAVWZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401146217 | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346597-22-6 | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346597-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3-Bromophenoxy)methyl]-2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401146217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazinecarbothioamides. One common method includes the reaction of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides with aryl isothiocyanates, followed by cyclization to form the triazole ring . The reaction conditions often involve the use of alkaline media and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to the class of triazoles, which are known for their diverse biological activities. Research has demonstrated that triazole derivatives exhibit antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Studies have shown that triazole derivatives possess potent antimicrobial activity against a range of pathogens. For instance, compounds structurally related to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have been tested for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the bromophenoxy group enhances the lipophilicity of the molecule, potentially improving its penetration into bacterial membranes and increasing its antibacterial efficacy .
Antifungal Activity
Triazoles are also widely recognized for their antifungal properties. The compound has been evaluated against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism often involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. Such inhibition leads to cell death and has made triazoles a cornerstone in antifungal therapy .
Anticancer Properties
Recent studies have investigated the anticancer potential of triazole derivatives. For example, compounds similar to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol were screened against human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity against these cancer cells .
Reaction with Isothiocyanates
One effective synthetic route involves reacting phenolic compounds with isothiocyanates to form thiourea intermediates followed by cyclization to yield the triazole ring structure. This method allows for the introduction of various functional groups that can modify biological activity .
Ultrasound-Assisted Synthesis
Recent advancements in synthetic methodologies include ultrasound-assisted techniques that enhance reaction rates and yields while reducing reaction times. This method has been particularly useful in synthesizing triazole derivatives with complex structures .
Case Study: Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of several triazole derivatives against multi-drug resistant strains of bacteria. The results indicated that 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exhibited significant activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Case Study: Anticancer Activity
Another study focused on the anticancer properties of this compound against HepG2 liver cancer cells. The investigation revealed that modifications at specific positions on the triazole ring could enhance cytotoxic effects significantly compared to unmodified analogs . This finding underscores the importance of structure-activity relationship (SAR) studies in drug design.
Mechanism of Action
The mechanism of action of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial, antifungal, and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-[(3,4-dichloroanilino)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications .
Biological Activity
5-[(3-Bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on various research studies.
Chemical Structure and Properties
The molecular formula of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol is with a molecular weight of approximately 396.27 g/mol. The compound features a triazole ring substituted with a bromophenyl group and a thiol functional group, which are critical for its biological activity.
Anticancer Activity
Numerous studies have investigated the anticancer potential of triazole derivatives, including 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown that it can inhibit cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways.
-
Case Studies :
- A study reported that derivatives of triazoles demonstrated significant anti-proliferative activity against HepG2 liver cancer cells with IC50 values ranging from 13 to 28 µg/mL depending on the substituents on the triazole ring . This suggests that modifications in the structure can enhance or reduce anticancer efficacy.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 6d | HepG2 | 13.004 |
| 6e | HepG2 | 28.399 |
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Research indicates that compounds similar to 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol exhibit significant antibacterial and antifungal activities.
- Antibacterial Effects : Triazoles have been shown to inhibit the growth of various pathogenic bacteria. For example, studies have demonstrated that certain triazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal Effects : The compound's structure allows for interaction with fungal cell membranes, leading to disruption and cell death.
Anti-inflammatory Activity
Beyond its anticancer and antimicrobial properties, this compound also exhibits anti-inflammatory effects.
- Mechanism : The anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a potential candidate for treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The biological activity of 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by various substituents on the triazole ring:
Q & A
Q. What are the standard synthetic routes for synthesizing 5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via multi-step heterocyclicization. A common route involves:
Hydrazinolysis : Reacting ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form a hydrazide intermediate.
Nucleophilic Addition : Treating the hydrazide with phenyl isothiocyanate under basic conditions to generate a thiocarbamoyl intermediate.
Cyclization : Alkaline heterocyclicization (e.g., using NaOH) to form the triazole-thiol core.
Functionalization : Introducing the 3-bromophenoxymethyl group via alkylation with 3-bromophenoxymethyl bromide .
Key purification steps include recrystallization (DMF/ethanol) and thin-layer chromatography (TLC) monitoring .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiol proton at δ 3.8–4.2 ppm) and confirms substituent positions .
- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺ at m/z 392–395 for brominated derivatives) .
- Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve alkylation efficiency of the triazole-thiol core?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. 6–12 hours conventionally) and enhances yield (75–90%) by using controlled microwave irradiation (100–150°C) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction homogeneity .
- Catalytic Bases : Potassium carbonate (K₂CO₃) or triethylamine (TEA) facilitates deprotonation of the thiol group, accelerating alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) removes unreacted alkylating agents .
Q. How can molecular docking studies be integrated into evaluating biological activity?
- Methodological Answer :
Target Selection : Identify biological targets (e.g., bacterial enzymes, antioxidant pathways) based on structural analogs (e.g., morpholine-linked triazoles) .
Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazole-thiol and active sites (e.g., hydrogen bonding with 3-bromophenoxy groups) .
Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from antimicrobial assays .
Data Interpretation : Address discrepancies (e.g., high docking scores but low bioactivity) by assessing compound purity or solvent effects in assays .
Q. How should researchers resolve contradictions in reported bioactivity data for triazole-thiol derivatives?
- Methodological Answer :
- Purity Verification : Use HPLC (≥98% purity threshold) to rule out impurities affecting bioactivity .
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C for bacterial assays) .
- Structural Confirmation : Re-examine NMR/MS data to ensure correct substituent positioning (e.g., 3-bromo vs. 4-bromo isomers) .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
